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Compound of Interest

Compound Name: MMV688845

Cat. No.: B10779191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available data on MMV688845, a compound

from the Medicines for Malaria Venture (MMV) Pathogen Box. While the primary focus of this

guide is its potential application in antimalarial research, it is crucial to note that, to date,

published efficacy data for MMV688845 centers on its activity against Mycobacterium

abscessus. Despite its inclusion in a library with numerous antimalarial agents, public domain

data on its specific efficacy against clinical isolates of Plasmodium falciparum is not currently

available.

This document serves to summarize the known antibacterial properties of MMV688845, provide

a comparative baseline with established antimalarial drugs, and detail the standard

experimental protocols that would be employed to assess its antiplasmodial activity.

MMV688845: Profile and Known Efficacy
MMV688845 is a synthetic phenylalanine amide that has been identified as a potent inhibitor of

Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium resistant to many

common antibiotics.[1][2][3] Its mechanism of action in this organism is the inhibition of the

RpoB subunit of RNA polymerase, a target distinct from that of rifamycins.[1][3]
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Target: RNA polymerase (RpoB subunit) in M. abscessus.[1][3]

Activity: Demonstrates bactericidal activity against various clinical isolates and all three

subspecies of the M. abscessus complex.[2]

Synergy: Shows additive effects with some antimycobacterial drugs and synergy with

macrolides.[1]

The inclusion of MMV688845 in the MMV Pathogen Box suggests its potential for broader anti-

pathogenic activity.[4] The Pathogen Box is a collection of 400 diverse, drug-like molecules with

known activity against a range of pathogens, including Plasmodium, intended to catalyze open-

source drug discovery.[4][5] However, specific screening data for MMV688845 against P.

falciparum has not been published in the reviewed literature. A screening of the Pathogen Box

by Abraham et al. (2020) identified 173 molecules with antimalarial activity, 72 of which were

newly identified, but this study did not specifically report data for MMV688845.[6]

Comparative Efficacy of Standard Antimalarial Drugs
To provide a benchmark for the evaluation of new compounds, the following table summarizes

the in vitro efficacy of several standard antimalarial drugs against clinical isolates of P.

falciparum. These values, typically presented as the 50% inhibitory concentration (IC50), are

essential for comparing the potency of novel drug candidates.
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Antimalarial Drug Mechanism of Action
Geometric Mean IC50 (nM)
against Clinical Isolates

Chloroquine Inhibits heme polymerization
55.1 nM (Ghana)[7], 185.31

nM (Field Assay)[8]

Artemether
Activated by heme iron,

leading to oxidative stress
2.1 nM (Ghana)[7]

Artesunate
Activated by heme iron,

leading to oxidative stress
3.8 nM (Ghana)[7]

Dihydroartemisinin
Active metabolite of

artemisinins

1.0 nM (Ghana)[7], 3.43 nM

(Field Assay)[8]

Lumefantrine
Thought to interfere with heme

detoxification
2.7 nM (Ghana)[7]

Mefloquine

Thought to inhibit heme

polymerization and interact

with other cellular targets

17.2 nM (Ghana)[7], 61.89 nM

(Field Assay)[8]

Piperaquine Inhibits heme polymerization 4.6 nM (Ghana)[7]

Pyronaridine Inhibits heme polymerization 8.3 nM (Ghana)[7]

Quinine Inhibits heme polymerization
19.6 nM (Ghana)[7], 326.75

nM (Field Assay)[8]

Note: IC50 values can vary depending on the geographic origin of the isolates and the specific

assay methodology used.

Experimental Protocols for Evaluating Antimalarial
Efficacy
Should MMV688845 be considered for antimalarial screening, the following are detailed

methodologies for key in vitro experiments to determine its efficacy against P. falciparum

clinical isolates.
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In Vitro Drug Susceptibility Testing using SYBR Green I-
based Fluorescence Assay
This is a widely used, high-throughput method for assessing antimalarial drug susceptibility by

quantifying parasite DNA.

Principle: The SYBR Green I dye intercalates with double-stranded DNA and emits a

fluorescent signal. In a malaria culture, mature red blood cells are anucleated, so the

fluorescence intensity is directly proportional to the amount of parasite DNA, and thus parasite

growth.

Methodology:

Parasite Culture: Asynchronous or synchronized ring-stage P. falciparum clinical isolates are

cultured in human erythrocytes at a specified parasitemia and hematocrit.

Drug Plates: A 96-well microtiter plate is pre-dosed with serial dilutions of the test compound

(MMV688845) and standard antimalarials.

Incubation: The parasite culture is added to the drug-dosed plate and incubated for 72 hours

under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is

incubated in the dark to allow for cell lysis and DNA staining.

Fluorescence Reading: The fluorescence intensity of each well is measured using a

fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

Data Analysis: The fluorescence readings are normalized to drug-free control wells, and the

IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
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Workflow for SYBR Green I-based antimalarial assay.

Parasite Lactate Dehydrogenase (pLDH) Assay
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This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase

enzyme, which is a marker of viable parasites.

Principle: The pLDH enzyme catalyzes the oxidation of lactate to pyruvate, reducing NAD+ to

NADH. The amount of NADH produced is then measured by its ability to reduce a tetrazolium

salt to a colored formazan product, which can be quantified spectrophotometrically.

Methodology:

Parasite Culture and Drug Incubation: Performed as described in the SYBR Green I assay

(Steps 1-3).

Cell Lysis: A lysis buffer is added to each well to release the cellular contents, including

pLDH.

Enzymatic Reaction: A reaction mixture containing lactate and the tetrazolium salt is added.

The plate is incubated to allow the enzymatic reaction to proceed.

Absorbance Reading: The absorbance of the colored formazan product is measured using a

microplate spectrophotometer.

Data Analysis: Similar to the SYBR Green I assay, absorbance values are used to determine

the IC50 of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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